![molecular formula C21H21BrFNO3 B1327320 4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone CAS No. 898756-17-7](/img/structure/B1327320.png)
4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone
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Description
“4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone” is a chemical compound with the molecular formula C21H21BrFNO3 . It has a molecular weight of 434.31 . The IUPAC name for this compound is (4-bromo-3-fluorophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H21BrFNO3/c22-17-5-6-18(19(23)13-17)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Fluorescent Probes for Biological Imaging
This compound’s structure suggests potential use as a fluorescent probe. Fluorescent probes are vital in biological imaging, allowing researchers to visualize and track biological processes in real time. The presence of the 1,4-dioxa-8-azaspiro[4.5]decane moiety could be exploited to tune the photophysical properties for specific cellular imaging applications .
Organic Synthesis Intermediates
The bromo and fluoro substituents on the benzophenone backbone make it a valuable intermediate in organic synthesis. It could be used in Suzuki coupling reactions to create biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .
Sensor Development
The compound’s structure is conducive to modifications that can lead to the development of sensors. For instance, sensors that detect changes in ionic strength or hydrophobic environments could be developed, which are useful in environmental monitoring or diagnostics .
Anticancer Research
Benzophenones have been studied for their anticancer properties. This compound could serve as a lead structure for the development of new anticancer agents, especially considering its potential DNA-binding capabilities .
Aggregation-Induced Emission (AIE)
The compound could exhibit aggregation-induced emission properties, which is a phenomenon where a compound is non-fluorescent in solution but becomes fluorescent upon aggregation. This property is particularly useful in the development of new fluorescent materials for optoelectronics .
properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrFNO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXXDXWYQJWBDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643769 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone | |
CAS RN |
898756-17-7 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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